molecular formula C22H25N5O4 B2780327 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-85-2

7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2780327
M. Wt: 423.473
InChI Key: VTZQJBJNRWTVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or significance in that class.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. The analysis would provide information about the arrangement of atoms, the type and length of bonds, and the overall shape of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction may also be studied.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties like acidity or basicity, reactivity with other compounds, and stability might also be analyzed.


Scientific Research Applications

Synthesis and Structural Insights

A Claisen-Schmidt type reaction led to the synthesis of dienones, which further underwent heterocyclization to synthesize 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. The X-ray crystal structure of one of the compounds revealed that the piperidine and pyrazoline rings adopt chair and envelope conformations, respectively, demonstrating the compound's structural complexity and potential for further chemical modifications (Koshetova et al., 2022).

Tautomerism and Stability Analysis

The tautomerism and stability of 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one were studied, revealing its zwitterionic nature with a proton localized on the nitrogen atom of the piperidine ring and negative charge delocalized over the pyrazololate fragment. The compound showed stability in crystal form but instability in solution, indicating selective stability that could influence its applications in pharmaceutical formulations (Gubaidullin et al., 2014).

Biological Activity and Antimicrobial Properties

Synthesis and biological activity of new compounds incorporating the pyrazolone moiety have been explored, with some compounds showing promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents, highlighting the compound's utility in medicinal chemistry (Abbady & Youssef, 2014).

Pharmaceutical Development

A novel series of thiazolidinone derivatives were synthesized for antimicrobial evaluation, incorporating the pyrazolone moiety. These compounds were tested against a variety of bacterial and fungal species, demonstrating their potential in the development of new antimicrobial agents. The research into these compounds showcases the ongoing efforts to utilize complex organic molecules for therapeutic applications (Patel, Kumari, & Patel, 2012).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and safety measures that need to be taken while handling it. It may also include its environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.


Please note that the availability of this information depends on the extent of research done on the compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or if you need information on the general procedures used in these analyses, I would be happy to help further!


properties

IUPAC Name

7-[4-(2-ethoxyacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-3-31-15-19(28)25-9-11-26(12-10-25)21(29)17-13-24(2)14-18-20(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZQJBJNRWTVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.